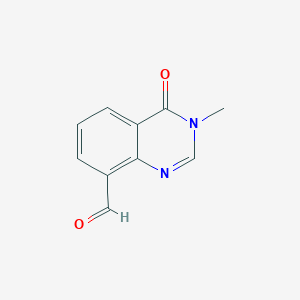
3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde typically involves the reaction of anthranilic acid with formamide under specific conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This can lead to the formation of different derivatives with potential biological activities.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Quinazolinone: Known for its broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.
Quinazoline: A parent compound with significant biological activities and minimal side effects.
Uniqueness: 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-methyl-4-oxoquinazoline-8-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-12-6-11-9-7(5-13)3-2-4-8(9)10(12)14/h2-6H,1H3 |
InChI Key |
RBJBSWGNWDUQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C=CC=C2C1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















